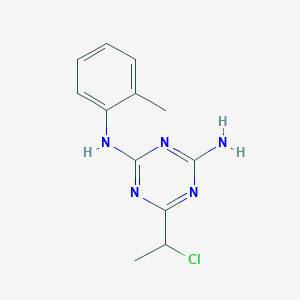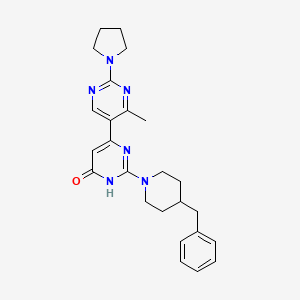
N-(2,4-difluorobenzyl)-2-(4-methyl-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-DIFLUOROPHENYL)METHYL]-2-[4-METHYL-6-OXO-2-(PYRROLIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a difluorophenyl group, a pyrrolidinyl group, and a dihydropyrimidinyl group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-[(2,4-DIFLUOROPHENYL)METHYL]-2-[4-METHYL-6-OXO-2-(PYRROLIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves several steps. One common method includes the following steps:
Formation of the difluorophenylmethyl intermediate: This step involves the reaction of 2,4-difluorobenzyl chloride with a suitable amine to form the difluorophenylmethyl intermediate.
Synthesis of the pyrrolidinyl intermediate: The pyrrolidinyl group is introduced through a reaction involving pyrrolidine and a suitable reagent.
Formation of the dihydropyrimidinyl intermediate: This step involves the reaction of a suitable dihydropyrimidine precursor with the previously formed intermediates.
Final coupling reaction: The final step involves coupling the difluorophenylmethyl, pyrrolidinyl, and dihydropyrimidinyl intermediates under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[(2,4-DIFLUOROPHENYL)METHYL]-2-[4-METHYL-6-OXO-2-(PYRROLIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-[(2,4-DIFLUOROPHENYL)METHYL]-2-[4-METHYL-6-OXO-2-(PYRROLIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-[(2,4-DIFLUOROPHENYL)METHYL]-2-[4-METHYL-6-OXO-2-(PYRROLIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2,4-DIFLUOROPHENYL)METHYL]-2-[4-METHYL-6-OXO-2-(PYRROLIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can be compared with other similar compounds, such as:
Phenoxy acetamide derivatives: These compounds share a similar acetamide structure and are studied for their pharmacological activities.
Indole derivatives: Indole derivatives have diverse biological activities and are used in various therapeutic applications.
Quinoline derivatives: Quinoline derivatives are known for their medicinal properties and are used in the treatment of various diseases.
Properties
Molecular Formula |
C18H20F2N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C18H20F2N4O2/c1-12-8-17(26)24(18(22-12)23-6-2-3-7-23)11-16(25)21-10-13-4-5-14(19)9-15(13)20/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,21,25) |
InChI Key |
DEUPQTWZQFEGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11190319.png)
![N-(2,4-difluorophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11190331.png)
![2-(morpholin-4-yl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11190344.png)
![5-(3,4-dimethoxyphenyl)-2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11190350.png)
![5-Methyl-2-[(phenylcarbonyl)amino]-1,3-thiazol-4-yl benzoate](/img/structure/B11190354.png)

![4-benzyl-N-butyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B11190360.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11190373.png)
![N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11190378.png)
![7-(Pyrrolidin-1-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B11190380.png)
![Ethyl 2-methyl-4-(naphthalen-1-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11190388.png)

